1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea
Description
1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea is a complex organic compound featuring a unique combination of functional groups
Properties
IUPAC Name |
1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N4O3/c1-7-16-8(19-22-7)10(2,3)17-9(20)18-11(4,6-21-5)12(13,14)15/h6H2,1-5H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCNYXIGZCFDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)(C)NC(=O)NC(C)(COC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under specific conditions . The subsequent steps include the introduction of the trifluoromethyl and methoxy groups, often through nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl and methoxy groups. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products depend on the specific reaction conditions but often involve modifications to the oxadiazole ring or the trifluoromethyl group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and trifluoromethyl groups can enhance binding affinity and specificity, influencing molecular pathways involved in disease processes.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and trifluoromethyl-containing molecules. Compared to these, 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid and 2-(1,2,4-oxadiazol-5-yl)anilines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
